N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds that contain a sulfonyl group attached to an amine group. This particular compound is characterized by the presence of an aminomethyl group and a cyclopropoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-(aminomethyl)-6-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonamide bond, resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, particularly as an antibiotic or enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with bacterial cell walls, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A widely used antibiotic that contains a sulfonamide group.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs to treat infections.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy compared to other sulfonamides .
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[2-(aminomethyl)-6-cyclopropyloxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)13-11-8(7-12)3-2-4-10(11)16-9-5-6-9/h2-4,9,13H,5-7,12H2,1H3 |
InChI Key |
PQSQWPHTYJEBEW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1OC2CC2)CN |
Origin of Product |
United States |
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